4-(4H-1,2,4-triazol-4-yl)phenol
Overview
Description
4-(4H-1,2,4-triazol-4-yl)phenol is an organic compound that features a phenol group attached to a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both phenolic and triazole functionalities allows for diverse chemical reactivity and the formation of complex structures.
Scientific Research Applications
4-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of luminescent materials and sensors for detecting various analytes.
Future Directions
The future research directions for “4-(4H-1,2,4-triazol-4-yl)phenol” could involve further exploration of its potential applications. For instance, coordination polymers based on this compound have shown promise in the detection of antibiotics and pesticides . Additionally, these polymers have demonstrated anti-tumor activity, suggesting potential applications in cancer treatment .
Mechanism of Action
Target of Action
Triazole derivatives have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme .
Biochemical Pathways
Compounds with a triazole moiety have been known to exhibit various bioactivities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their slow metabolic rate and oral bioavailability .
Result of Action
Some triazole derivatives have shown potent inhibitory activities against certain cancer cell lines , and antimicrobial activity against certain bacteria and fungi .
Action Environment
It is known that the compound is soluble in water , which could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using formic acid to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrotriazoles.
Substitution: Ethers and esters.
Comparison with Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)phenol
- 4-(4H-1,2,4-triazol-3-yl)phenol
- 4-(4H-1,2,3-triazol-4-yl)phenol
Uniqueness: 4-(4H-1,2,4-triazol-4-yl)phenol is unique due to the specific positioning of the triazole ring, which influences its reactivity and interaction with other molecules. This positioning allows for the formation of distinct coordination polymers and enhances its potential as a luminescent material .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPDWQKLGLSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649436 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98581-86-3 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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